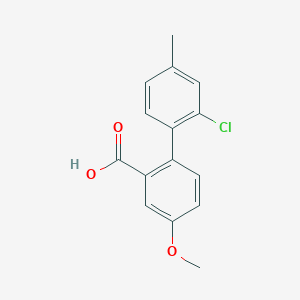
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid (also known as MCTB) is an organic compound consisting of a phenyl ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to the benzoic acid core. It is a white solid with a melting point of 118-120°C and is soluble in water and most organic solvents. MCTB has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as an antioxidant, and in the synthesis of various pharmaceuticals.
科学研究应用
MCTB has a wide range of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450, and as an antioxidant. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antibiotics. In addition, MCTB has been used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of polymers.
作用机制
MCTB acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also an antioxidant, which means it can scavenge free radicals and prevent them from causing oxidative damage to cells. In addition, MCTB can bind to drug targets, such as proteins and receptors, and prevent them from binding to their substrates.
Biochemical and Physiological Effects
MCTB has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which can lead to decreased drug metabolism and increased drug efficacy. It has also been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. In addition, MCTB has been shown to have antioxidant activity, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using MCTB in laboratory experiments is its high solubility in both water and organic solvents. This makes it easy to use in a variety of experiments. In addition, MCTB is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are some limitations to using MCTB in laboratory experiments. It is not very stable at high temperatures, which can limit its use in certain types of experiments. In addition, MCTB can react with other compounds, which can lead to the formation of unwanted byproducts.
未来方向
There are a number of potential future directions for research involving MCTB. One potential direction is to investigate its potential as an inhibitor of other enzymes, such as proteases or kinases. Another potential direction is to investigate its potential as an inhibitor of drug targets, such as G-protein coupled receptors. In addition, further research could be done to investigate its potential as an antioxidant and its ability to scavenge free radicals. Finally, further research could be done to investigate its potential applications in the synthesis of polymers and other organic compounds.
合成方法
MCTB can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of a trifluoromethylbenzoic acid ester, which can then be hydrolyzed in the presence of an acid to produce MCTB. Other methods of synthesis include the reaction of 2-chloro-4-methylphenol and trifluoromethylbenzoic acid in the presence of an acid, as well as the reaction of 2-chloro-4-methylphenol and trifluoromethanesulfonic acid in the presence of a base.
属性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-2-3-12(13(16)4-8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIQOLVMQHXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690256 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-20-0 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














